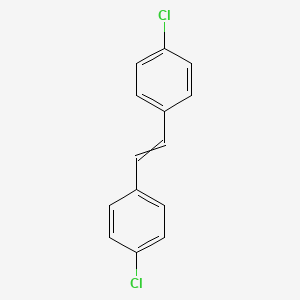![molecular formula C13H17ClN4O2S B12506010 N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a nitro group, and a thiazinan ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the chlorination of pyridine to obtain 6-chloro-3-pyridine.
Alkylation: The chlorinated pyridine is then subjected to alkylation with methylamine to form N-methyl-6-chloro-3-pyridinylmethylamine.
Nitro Group Introduction: The nitro group is introduced through nitration, typically using nitric acid under controlled conditions.
Thiazinan Ring Formation: The final step involves the cyclization reaction to form the thiazinan ring, which is achieved by reacting the intermediate with appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of pyridine N-oxide derivatives
Reduction: Formation of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-amino-2-(1,3-thiazinan-2-yliden)-1-ethanamine
Substitution: Formation of various substituted pyridine derivatives
Applications De Recherche Scientifique
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and thiazinan ring contribute to its binding affinity to specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethanediamine
- N-[(6-chloro-3-pyridinyl)methyl]-N-methylamine
- N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N’-methyl-2-nitro-1,1-ethenediamine
Uniqueness
N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine is unique due to the presence of the thiazinan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Propriétés
Formule moléculaire |
C13H17ClN4O2S |
|---|---|
Poids moléculaire |
328.82 g/mol |
Nom IUPAC |
N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-ylidene)ethanamine |
InChI |
InChI=1S/C13H17ClN4O2S/c1-17(8-10-3-4-12(14)16-7-10)9-11(18(19)20)13-15-5-2-6-21-13/h3-4,7,15H,2,5-6,8-9H2,1H3 |
Clé InChI |
DTMGNBFBODNDAR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=C(C=C1)Cl)CC(=C2NCCCS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)


![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
